molecular formula C13H15ClN2O3 B1489389 Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098136-50-4

Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate

Cat. No.: B1489389
CAS No.: 2098136-50-4
M. Wt: 282.72 g/mol
InChI Key: FXILDSFWNDQPOM-UHFFFAOYSA-N
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Description

Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate is a carbamate derivative featuring a benzo[d]isoxazole scaffold substituted with a chlorine atom at the 5-position and a tert-butyl carbamate group attached via a methyl linker. This compound is structurally analogous to other benzo[d]isoxazole carbamates, which are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in modifying pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

tert-butyl N-[(5-chloro-1,2-benzoxazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXILDSFWNDQPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological efficacy and mechanisms of action.

  • Molecular Formula : C13H15ClN2O3
  • Molecular Weight : 282.72 g/mol
  • CAS Number : 2098136-50-4
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through modulation of neurotransmitter systems and potential anti-cancer properties.

  • Neurotransmitter Interaction : Similar compounds have shown affinity for serotonin receptors, which play a crucial role in mood regulation and various neurological disorders. The structure of the compound suggests it may interact with serotonin receptors, although specific studies are needed to confirm this.
  • Anticancer Activity : Compounds related to benzo[d]isoxazole derivatives have demonstrated antitumor activity. For instance, studies on similar structures have indicated the ability to inhibit phosphorylation pathways associated with cancer cell proliferation, particularly in acute myeloid leukemia (AML) models .

In Vitro Studies

A study involving structurally similar compounds reported significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of specific kinases that are crucial for cancer cell survival. The findings suggest that this compound could potentially share similar pathways:

CompoundTargetIC50 (µM)Mechanism
Compound AFLT30.5Apoptosis induction
Compound BBRAF0.8Kinase inhibition
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

  • Chloro Substitution : The presence of the chlorine atom at the 5-position enhances lipophilicity and may improve receptor binding affinity.
  • Carbamate Functionality : The carbamate moiety is known for enhancing metabolic stability and bioavailability, which are critical for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzo[d]Isoxazole Carbamates

Compound Name & CAS No. Substituent Molecular Formula Key Properties & Applications Synthesis Highlights Safety Considerations
Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate (CAS: N/A) 5-Cl C₁₄H₁₆ClN₂O₃ Chlorine enhances electrophilicity; potential intermediate in halogen-directed coupling reactions. Likely derived from chlorinated benzoisoxazole precursors . Chlorine may increase toxicity; requires PPE .
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS: 380629-73-2) 5-NH₂ C₁₂H₁₄N₂O₃ Amino group improves solubility; used in nucleophilic substitution or as a pharmacophore. Synthesized via ammonolysis of 5-chloro analog . Less toxic than chloro analog; still requires standard PPE .
Tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate (CAS: 380629-72-1) 5-NO₂ C₁₂H₁₃N₃O₅ Nitro group increases oxidative stability; electron-withdrawing effects alter reactivity. Nitration of benzoisoxazole precursor . Nitro compounds may be explosive; handle cautiously .
Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate (CAS: 1344692-94-9) 5-CH₃ C₁₃H₁₆N₂O₃ Methyl group enhances lipophilicity (LogP ~0.84); useful in CNS-targeting drug candidates. Alkylation of benzoisoxazole . Moderate toxicity; avoid inhalation .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate typically involves the following key steps:

  • Construction or procurement of the 5-chlorobenzo[d]isoxazole core.
  • Introduction of a suitable functional group at the 3-position of the benzo[d]isoxazole ring, often a methyl or hydroxymethyl group.
  • Conversion of the substituent at the 3-position into a carbamate derivative using tert-butyl carbamate or a tert-butyl carbamoylating agent.

Preparation of the Benzo[d]isoxazole Core

Benzo[d]isoxazole derivatives, including 5-chloro-substituted variants, are commonly synthesized via cyclization reactions involving ortho-substituted nitro or hydroxyl aromatic precursors with suitable nitrogen sources. The chlorination at the 5-position can be introduced either by using chlorinated starting materials or by selective electrophilic aromatic substitution on the benzoisoxazole ring.

Representative Reaction Conditions and Yields

Based on analogous carbamate syntheses and benzo[d]isoxazole chemistry, the following reaction conditions are typical:

Step Reagents/Conditions Yield (%) Notes
Chlorination of benzo[d]isoxazole Electrophilic chlorination (e.g., NCS) 70-85 Selective for 5-position
Hydroxymethylation at 3-position Formaldehyde, base (NaOH or K2CO3) 65-80 Introduces hydroxymethyl group
Carbamoylation (Boc protection) Boc2O, base (Et3N or K2CO3), solvent (THF) 75-95 Mild conditions, monitored by TLC

Analytical Monitoring and Purification

  • Thin Layer Chromatography (TLC): Reaction progress is monitored using TLC with UV visualization due to the aromatic nature of the compound.
  • Purification: Flash column chromatography on silica gel is commonly employed to isolate the pure tert-butyl carbamate derivative.
  • Characterization: ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS) are used to confirm the structure and purity of the final compound.

Research Findings and Notes

  • The use of tert-butyl carbamate protecting groups is well-established for amine protection in heterocyclic compounds, providing stability and ease of removal under acidic conditions.
  • The presence of the chlorine atom at the 5-position may influence the reactivity and selectivity during the hydroxymethylation and carbamoylation steps.
  • Reaction conditions should be optimized to avoid dechlorination or side reactions on the benzo[d]isoxazole ring.
  • Recovery and recycling of Boc reagents have been reported with high efficiency (~95%), improving the sustainability of the process.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Comments
1 5-chlorobenzo[d]isoxazole Chlorination of benzo[d]isoxazole 70-85 Electrophilic chlorination
2 3-(hydroxymethyl)-5-chlorobenzo[d]isoxazole Formaldehyde, base 65-80 Hydroxymethylation at 3-position
3 This compound Boc2O, base, THF, room temp to 0°C 75-95 Carbamoylation (Boc protection)

Q & A

Q. How can researchers design hydrolytically stable analogs without compromising synthetic accessibility?

  • Methodology : Replace the carbamate with a urea or sulfonamide group. For stability, introduce electron-withdrawing substituents on the benzoisoxazole ring to reduce nucleophilic attack on the carbamate .
  • Case Study : demonstrates that visible-light-promoted activation of aryl halides can bypass traditional carbamate instability under thermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate
Reactant of Route 2
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Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate

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